![molecular formula C16H13NO5 B14630556 2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid CAS No. 53902-31-1](/img/structure/B14630556.png)
2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a dihydroxyphenyl group and an acryloyl group attached to an amino benzoic acid backbone. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid typically involves the reaction of 3,4-dihydroxycinnamic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The acryloyl group can be reduced to form the corresponding saturated amide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxycinnamic acid: Shares the dihydroxyphenyl group but lacks the amino benzoic acid moiety.
2-Aminobenzoic acid: Contains the amino benzoic acid backbone but lacks the dihydroxyphenyl and acryloyl groups.
N-acetylcysteine: Known for its antioxidant properties but has a different structure.
Uniqueness
2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid is unique due to the combination of the dihydroxyphenyl group, acryloyl group, and amino benzoic acid backbone, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
53902-31-1 |
|---|---|
Formule moléculaire |
C16H13NO5 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]benzoic acid |
InChI |
InChI=1S/C16H13NO5/c18-13-7-5-10(9-14(13)19)6-8-15(20)17-12-4-2-1-3-11(12)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22) |
Clé InChI |
LLPIRWBXMYKFQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



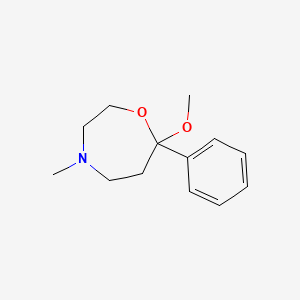
![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
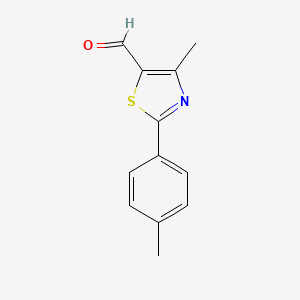
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
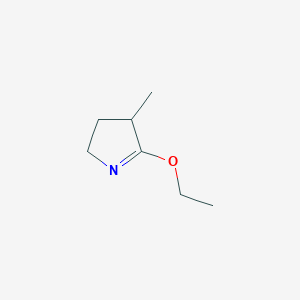

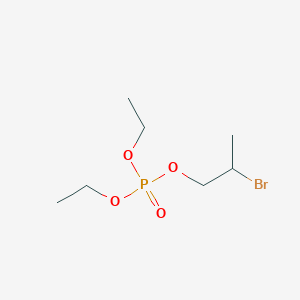
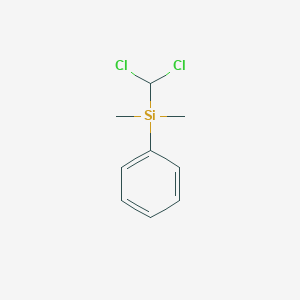
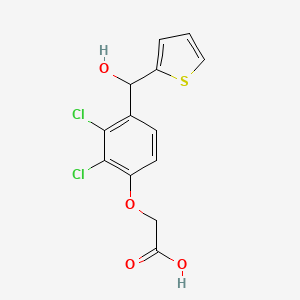
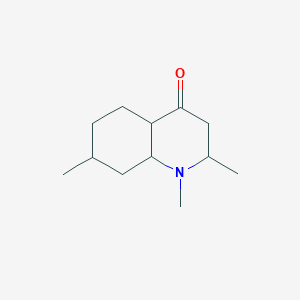

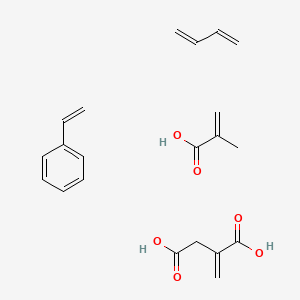
![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
